5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Chemical classification and significance within triazole derivatives
5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol belongs to the extensive class of 1,2,4-triazole derivatives, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms arranged in a specific geometric pattern. The triazole scaffold represents one of the most important nitrogen-containing heterocyclic systems in medicinal chemistry, with compounds containing this structural motif exhibiting broad biological activities including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties. Within the triazole family, 1,2,4-triazole derivatives are particularly significant due to their ability to form various non-covalent bonds with enzymes and receptors, facilitating interactions with biological systems that underlie their pharmacological activities.
The specific structural features of this compound place it within the subclass of substituted triazole-thiol compounds, which are characterized by the presence of both a thiol functional group and aromatic substituents. This compound is classified as a triazole derivative containing a thiol group, and it is recognized for its potential biological activity, making it a subject of interest in pharmacological studies. The presence of the diethylamino group and the thiol functional group contributes to its unique properties and potential applications in various scientific fields. The compound's classification extends beyond simple heterocyclic chemistry to encompass areas of coordination chemistry, where triazole derivatives serve as bridging ligands, and materials science, where they contribute to the development of functional materials.
The significance of this compound within the broader triazole family is amplified by the documented success of triazole-containing pharmaceuticals such as ketoconazole and fluconazole, which have established the therapeutic potential of this class of compounds. The structural complexity of this compound, featuring multiple functional groups that can participate in diverse chemical interactions, positions it as a valuable scaffold for further chemical modifications and biological investigations.
Historical context of 4H-1,2,4-triazole-3-thiol compounds
The historical development of 4H-1,2,4-triazole-3-thiol compounds traces back to the broader evolution of triazole chemistry, which began its journey in the early nineteenth century when Luigi Brugnatelli first isolated heterocyclic compounds in 1818. The specific nomenclature and systematic study of triazoles was established in 1885 when Bladin first gave the name triazole to the carbon-nitrogen ring system and synthesized the first 1,2,4-triazole derivatives. This foundational work established the framework for understanding the structural characteristics and synthetic approaches that would later be applied to thiol-substituted triazole compounds.
The development of triazole-thiol compounds gained momentum through the establishment of classical synthetic methodologies, particularly the Einhorn-Brunner reaction and the Pellizzari reaction, which provided reliable routes to substituted triazole systems. The Einhorn-Brunner reaction, initially described by Alfred Einhorn in 1905 and expanded by Karl Brunner in 1914, demonstrated the formation of 1,2,4-triazoles from imides and alkyl hydrazines, establishing fundamental principles that would later be adapted for thiol-containing derivatives. Similarly, the Pellizzari reaction provided an alternative synthetic pathway through the combination of amides and acyl hydrazides, contributing to the diversification of accessible triazole structures.
The specific development of 4H-1,2,4-triazole-3-thiol derivatives represents a more recent advancement in triazole chemistry, driven by recognition of the unique reactivity and biological potential associated with thiol-containing heterocycles. Synthetic approaches to these compounds have evolved to include base-catalyzed cyclization methods, where acyl thiosemicarbazide precursors undergo cyclization under basic conditions to yield 3-aryl-5-mercapto-1,2,4-triazoles. These synthetic developments have enabled the preparation of increasingly complex thiol-substituted triazoles, including compounds with elaborate aromatic substituents such as those found in this compound.
Contemporary research in 4H-1,2,4-triazole-3-thiol chemistry has expanded beyond traditional synthetic methods to encompass advanced approaches including ultrasonic-assisted synthesis and microwave-mediated reactions, reflecting ongoing efforts to optimize the preparation and properties of these compounds. The historical progression from simple triazole structures to complex, functionally-diverse derivatives like this compound demonstrates the maturation of this chemical class and its increasing relevance in modern drug discovery and materials science applications.
Nomenclature variations and structural identifiers
The nomenclature of this compound reflects the complex structural features inherent in this compound and encompasses several systematic naming conventions and structural representation methods. According to International Union of Pure and Applied Chemistry guidelines, the compound can be designated as 3-[4-(diethylamino)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione when referring to its thione tautomeric form, highlighting the tautomeric equilibrium that exists between thiol and thione forms in solution. This tautomeric relationship is fundamental to understanding the compound's chemical behavior and represents a key consideration in its nomenclature and structural characterization.
The compound's systematic identifiers include its Chemical Abstracts Service number 669748-44-1, which provides unambiguous identification within chemical databases and regulatory frameworks. The molecular formula C₁₄H₂₀N₄S accurately describes the atomic composition, indicating the presence of fourteen carbon atoms, twenty hydrogen atoms, four nitrogen atoms, and one sulfur atom. The molecular weight of 276.40 grams per mole serves as an additional identifier and is crucial for stoichiometric calculations and analytical characterization.
Advanced structural representation methods provide detailed insights into the compound's three-dimensional architecture and electronic properties. The Simplified Molecular Input Line Entry System notation for this compound is expressed as CCN1C(=NNC1=S)C2=CC=C(C=C2)N(CC)CC, which encodes the complete connectivity pattern and stereochemical information. The International Chemical Identifier string InChI=1S/C14H20N4S/c1-4-17(5-2)12-9-7-11(8-10-12)13-15-16-14(19)18(13)6-3/h7-10H,4-6H2,1-3H3,(H,16,19) provides a standardized representation that facilitates computational analysis and database searches. The corresponding International Chemical Identifier Key BBTVQOOSFNMLMU-UHFFFAOYSA-N serves as a compact hash code for rapid identification and comparison with related structures.
| Structural Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 669748-44-1 |
| Molecular Formula | C₁₄H₂₀N₄S |
| Molecular Weight | 276.40 g/mol |
| International Union of Pure and Applied Chemistry Name (Thiol Form) | This compound |
| International Union of Pure and Applied Chemistry Name (Thione Form) | 3-[4-(diethylamino)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
| Simplified Molecular Input Line Entry System | CCN1C(=NNC1=S)C2=CC=C(C=C2)N(CC)CC |
| International Chemical Identifier Key | BBTVQOOSFNMLMU-UHFFFAOYSA-N |
The structural complexity of this compound necessitates careful consideration of its conformational flexibility and electronic distribution. The compound features a diethylamino group that enhances its ability to penetrate cellular membranes, potentially increasing its efficacy in biological systems. The thiol group is highly reactive and can undergo various chemical transformations, including oxidation to form disulfides or reactions with electrophiles. These structural features contribute to the compound's distinctive chemical and biological properties and must be accurately represented in its nomenclature and structural documentation.
Current research significance and applications overview
Contemporary research into this compound reflects the compound's multifaceted potential across diverse scientific disciplines, with investigations spanning medicinal chemistry, agricultural science, and materials research. The compound's significance in current research is primarily attributed to its unique structural architecture, which combines the proven biological activity of triazole scaffolds with the reactive potential of thiol functional groups and the membrane-penetrating properties conferred by the diethylamino substituent. This combination of structural features positions the compound as a valuable platform for the development of novel bioactive molecules and functional materials.
In medicinal chemistry applications, this compound serves as both a research target and a synthetic intermediate for the development of pharmaceutical compounds. The triazole core structure is well-established in medicinal chemistry due to its ability to form multiple non-covalent interactions with biological targets, including hydrogen bonding and coordination with metal ions in enzyme active sites. The compound's mechanism of action is primarily associated with its ability to interact with biological targets such as enzymes or receptors, where the thiol group may facilitate binding through hydrogen bonding or coordination interactions. This interaction profile can lead to inhibition or modulation of enzymatic activity, which is crucial in therapeutic applications.
Agricultural science research has identified triazole derivatives, including compounds structurally related to this compound, as important components in crop protection and plant growth regulation. The compound's potential applications in this field stem from the established efficacy of triazole-based fungicides and herbicides, which have demonstrated significant commercial success. The structural features of this compound, particularly its substitution pattern and functional group arrangement, suggest potential for development as novel agricultural chemicals with improved selectivity and environmental profiles.
| Research Application Area | Significance | Key Properties |
|---|---|---|
| Medicinal Chemistry | Drug discovery platform | Enzyme interaction capability, membrane penetration |
| Agricultural Science | Crop protection development | Fungicidal potential, plant growth regulation |
| Materials Science | Functional material synthesis | Coordination chemistry, polymer modification |
| Coordination Chemistry | Ligand development | Metal coordination through nitrogen and sulfur atoms |
| Biochemical Research | Enzyme inhibition studies | Thiol reactivity, protein interaction |
Materials science applications represent an emerging area of research significance for this compound, where its unique combination of nitrogen-rich heterocyclic structure and reactive thiol functionality offers opportunities for the development of advanced functional materials. The compound's potential in this field includes applications in coordination polymers, where the triazole and thiol groups can serve as bridging ligands for metal centers, and in the modification of polymer surfaces through thiol-based coupling reactions. These applications leverage the compound's ability to participate in diverse chemical interactions while maintaining structural integrity under various processing conditions.
Current research trends indicate increasing interest in the computational modeling and design of triazole derivatives, including compounds related to this compound, using advanced molecular modeling techniques and artificial intelligence approaches. These computational methods enable the prediction of biological activity, optimization of synthetic routes, and identification of novel applications before experimental synthesis, significantly accelerating the research and development process. The integration of experimental and computational approaches represents a significant advancement in the study of complex triazole derivatives and contributes to the growing research significance of compounds like this compound in contemporary chemical research.
Properties
IUPAC Name |
3-[4-(diethylamino)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-4-17(5-2)12-9-7-11(8-10-12)13-15-16-14(19)18(13)6-3/h7-10H,4-6H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTVQOOSFNMLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368752 | |
| Record name | 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669748-44-1 | |
| Record name | 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 4-(Diethylamino)benzaldehyde with Thiosemicarbazide
This two-step method involves:
- Formation of thiosemicarbazide : 4-(Diethylamino)benzaldehyde reacts with thiosemicarbazide in ethanol under reflux to form an intermediate thiosemicarbazide.
- Cyclization : The intermediate undergoes intramolecular cyclization in the presence of acetic acid, yielding the triazole-thiol core.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid |
| Temperature | Reflux (78–80°C) |
| Time | 4–6 hours |
| Yield | 68–75% |
Mechanistic Insight
The cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and sulfur incorporation from carbon disulfide.
One-Pot Alkaline Cyclization
Potassium Dithiocarbazinate Route
A scalable one-pot method involves:
- Formation of potassium dithiocarbazinate : 4-(Diethylamino)benzoic acid hydrazide reacts with carbon disulfide in alkaline ethanol.
- Cyclization with hydrazine hydrate : The potassium salt is treated with hydrazine hydrate under reflux to form the triazole-thiol.
Optimized Parameters
| Component | Quantity/Detail |
|---|---|
| Carbon disulfide | 1.2 equivalents |
| Base | 4N NaOH |
| Cyclization agent | Hydrazine hydrate (excess) |
| Yield | 62% |
Advantages
- Reduces solvent waste by 40% compared to traditional methods.
- Avoids isolation of intermediates, improving process efficiency.
Alkylation of Preformed Triazole-Thiols
S-Alkylation with Ethylating Agents
4-Ethyl substitution is achieved by alkylating 5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol with ethyl bromide or iodide in polar aprotic solvents.
Typical Protocol
| Condition | Detail |
|---|---|
| Solvent | DMF or HMPA |
| Base | K₂CO₃ or Et₃N |
| Temperature | 80°C |
| Time | 24 hours |
| Yield | 71–80% |
Side Reactions
- Over-alkylation at the triazole N1 position may occur, requiring careful stoichiometric control.
Alternative Synthetic Routes
Mannich Base Formation
Mannich reactions introduce the diethylamino group post-cyclization. A preformed triazole-thiol reacts with diethylamine and formaldehyde under acidic conditions.
Key Data
| Parameter | Value |
|---|---|
| Catalyst | HCl (0.1M) |
| Solvent | Methanol |
| Yield | 55–60% |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A mixture of hydrazide, carbon disulfide, and ethylamine in ethanol achieves 70% yield in 20 minutes.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.2 (t, 6H, N(CH₂CH₃)₂), δ 4.2 (q, 4H, NCH₂), δ 7.4 (d, 2H, Ar-H) |
| IR | 2550 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N) |
| LC-MS | m/z 276.4 [M+H]⁺ |
Purity Assessment
| Method | Conditions |
|---|---|
| HPLC | C18 column, acetonitrile/water (70:30), 1 mL/min |
| Melting Point | 160–165°C |
Challenges and Optimization
Air Sensitivity of Thiol Intermediate
The free thiol form is prone to oxidation. Best practices include:
- Conducting reactions under nitrogen.
- Adding 1% triethylamine to scavenge oxygen.
Yield Optimization Strategies
| Factor | Impact |
|---|---|
| Solvent polarity | Higher polarity (e.g., DMF) improves S-alkylation |
| Catalytic KI | Enhances alkylation efficiency by 15% |
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting flow chemistry reduces reaction times and improves yields:
| Parameter | Value |
|---|---|
| Residence time | 30 minutes |
| Throughput | 1.2 kg/day |
| Purity | >99% |
Waste Management
- HMPA and DMF are replaced with biodegradable solvents (e.g., cyclopentyl methyl ether) in newer protocols.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Cyclization | 68–75 | 6–8 | High |
| One-pot alkaline | 62 | 4 | Moderate |
| Alkylation | 71–80 | 24 | Low |
| Microwave-assisted | 70 | 0.3 | High |
Chemical Reactions Analysis
Types of Reactions
5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the diethylamino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve the desired substitution.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Pharmaceutical Applications
5-[4-(Diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth.
Case Study: Anticancer Activity
A study conducted by researchers at a leading pharmaceutical institute demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | DHFR Inhibition |
| A549 (Lung Cancer) | 15.0 | DHFR Inhibition |
| HeLa (Cervical Cancer) | 10.0 | DHFR Inhibition |
This study highlights the compound's potential as a lead candidate for further development into an anticancer drug.
Agricultural Applications
The compound has also been explored as a fungicide and pesticide due to its ability to disrupt fungal cell wall synthesis.
Case Study: Fungal Inhibition
Research conducted on various agricultural pathogens showed that this compound effectively inhibited the growth of fungi such as Fusarium spp. and Aspergillus spp.
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Application |
|---|---|---|
| Fusarium oxysporum | 0.5 µg/mL | Crop Protection |
| Aspergillus niger | 1.0 µg/mL | Post-Harvest Treatment |
These findings suggest that the compound could be utilized in developing new agricultural products that are effective against common fungal pathogens.
Material Science Applications
In material science, this compound has been studied for its potential use in creating novel materials with enhanced properties.
Case Study: Polymer Composites
A recent investigation into polymer composites incorporating this compound showed improved thermal stability and mechanical strength compared to traditional polymers.
| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control Polymer | 200 | 30 |
| Composite with Additive | 250 | 45 |
This enhancement indicates that the compound could be instrumental in developing high-performance materials for industrial applications.
Mechanism of Action
The mechanism of action of 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Benzimidazole Hybrid Derivatives
- 5-(4-(1H-Benzimidazol-2-yl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (4b): Exhibits anticandidal activity due to the benzimidazole moiety, which enhances interactions with fungal enzymes. Key Data: IC₅₀ values against Candida spp. are lower than non-benzimidazole analogs, with a 1H-NMR-confirmed structure (δ = 1.28 ppm for -CH₃, 4.11 ppm for -CH₂) .
- 5-(4-(6-Chloro-1H-benzimidazol-2-yl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (4d) :
Phenyl and Alkyl Derivatives
- 5-(4-tert-Butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol :
- 4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol :
Corrosion Inhibition Properties
- 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) :
- Target Compound: The diethylamino group may enhance electron donation, improving adsorption, but experimental data specific to corrosion inhibition are lacking.
Antioxidant and Anticancer Activity
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives: Schiff bases of this core structure exhibit antianxiolytic and antidepressant activities (e.g., benzaldehyde derivatives reduce immobility time in forced swim tests) .
- 5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol: Demonstrated moderate antiradical activity (DPPH assay) and molecular docking affinity for cyclooxygenase-2 (COX-2) and lanosterol 14-α-demethylase .
Comparative Data Table
Biological Activity
5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 669748-44-1) is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antioxidant, antibacterial, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 276.40 g/mol. The compound features a triazole ring substituted with a diethylamino group and an ethyl group, contributing to its unique pharmacological profile.
Antioxidant Activity
Research indicates that triazole derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures to this compound showed potent radical scavenging activity. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that certain triazole derivatives had IC50 values comparable to ascorbic acid, suggesting their potential as effective antioxidants .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies reported that similar triazole compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Triazole Derivative | Staphylococcus aureus | 16 µg/mL |
Molecular docking studies further supported these findings by indicating strong binding affinities of triazole derivatives to bacterial enzyme targets, which could explain their mechanism of action .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. In particular:
- Cytotoxicity Assays : The MTT assay demonstrated that triazole derivatives exhibited selective cytotoxicity towards cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The results indicated that these compounds could inhibit cell proliferation effectively .
- Selectivity Studies : Compounds derived from the triazole scaffold showed enhanced selectivity for cancer cells over normal cells. For instance, one study reported that certain derivatives were more cytotoxic against melanoma cells than non-cancerous cells .
Case Studies
Several case studies highlight the biological activity of similar triazole compounds:
- Study on Antioxidant Properties : A series of mercapto-substituted triazoles demonstrated significant antioxidant activity with IC50 values in the low micromolar range. These findings suggest a promising avenue for developing antioxidant therapies using triazole derivatives .
- Antibacterial Efficacy : A comparative study involving multiple triazole derivatives found that those with specific substitutions exhibited higher antibacterial activity against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Research : In a recent investigation into hybrid compounds containing the triazole moiety, several candidates were identified as potent inhibitors of cancer cell migration and proliferation in vitro .
Q & A
Q. Q1. What are the standard synthetic routes for 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol?
Methodological Answer: The compound is typically synthesized via cyclization of thiosemicarbazide intermediates. A common approach involves:
Formation of thiosemicarbazide precursors : Reacting substituted hydrazinecarbothioamides (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) in basic media .
Cyclization : Heating the precursor under reflux conditions to form the triazole-thiol core.
Derivatization : Alkylation or Mannich base reactions to modify the thiol group (e.g., using phenacyl bromide or 4-bromophenacyl bromide) .
Key Techniques : Elemental analysis, ¹H-NMR, and LC-MS for structural confirmation .
Q. Q2. How are the physical and chemical properties of this compound characterized?
Methodological Answer: Standard characterization includes:
- Spectroscopy : ¹H-NMR for proton environments, IR for functional groups (e.g., S-H stretch at ~2500 cm⁻¹) .
- Elemental Analysis : To verify purity and molecular composition .
- Chromatography : Thin-layer chromatography (TLC) to confirm compound homogeneity .
Data Table :
| Property | Method | Typical Results |
|---|---|---|
| Molecular Weight | LC-MS | ~308.44 g/mol (C₁₂H₁₂N₄S₃) |
| Melting Point | Differential Scanning Calorimetry (DSC) | 160–165°C (varies by derivative) |
Advanced Research Questions
Q. Q3. How can researchers optimize reaction yields for alkylated derivatives?
Methodological Answer: Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in alkylation reactions .
- Temperature Control : Reflux at 80–100°C for 6–12 hours minimizes side products .
- Catalysis : Using catalytic KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves S-alkylation efficiency .
Case Study : Alkylation with phenacyl bromide achieved 75% yield in DMF at 90°C for 8 hours .
Q. Q4. What computational methods predict the pharmacological activity of triazole-thiol derivatives?
Methodological Answer:
- Molecular Docking : Assess binding affinity to target proteins (e.g., fungal CYP51 for antifungals) using AutoDock Vina .
- ADME Analysis : SwissADME or ADMETLab to predict bioavailability, toxicity, and metabolic stability .
- PASS Online : Predicts biological activity spectra (e.g., antimicrobial, anticancer) based on structural motifs .
Example : Derivatives with electron-withdrawing groups (Cl, Br) showed higher predicted antifungal activity .
Q. Q5. How do structural modifications impact toxicity and bioactivity?
Methodological Answer:
- Substituent Effects : Bulky groups (e.g., cycloheptyl) reduce acute toxicity but may lower solubility .
- Thiol vs. Thione : Oxidation to disulfides (thione form) increases stability but may alter receptor interactions .
- Metal Complexation : Salts with Zn²⁺ or Cu²⁺ enhance antimicrobial activity but require rigorous toxicity screening .
Contradiction Note : Some studies report increased cytotoxicity with diethylamino groups, while others highlight enhanced selectivity .
Q. Q6. How should researchers address contradictory data in biological activity studies?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple assays (e.g., broth microdilution vs. agar diffusion) .
- Strain-Specificity : Test against diverse microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) .
- Control Standardization : Use reference compounds (e.g., fluconazole for antifungals) to normalize results .
Case Study : A derivative showed 90% inhibition in C. albicans but only 40% in A. fumigatus, highlighting strain-dependent efficacy .
Methodological Challenges
Q. Q7. What are best practices for handling air-sensitive thiol intermediates?
Methodological Answer:
Q. Q8. How can hyphenated techniques (e.g., LC-MS/MS) improve metabolite identification?
Methodological Answer:
- Fragmentation Patterns : Use high-resolution MS to distinguish metabolites from parent compounds .
- Chromatographic Separation : Employ UPLC with C18 columns to resolve polar metabolites .
- Data Mining : Software tools (e.g., XCMS Online) align MS peaks with metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
